Methylthioinosine dicarboxaldehyde

Enzymology Transcription inhibition Affinity labeling

Methylthioinosine dicarboxaldehyde (CAS 31654-43-0), also referred to as 6‑methylthioinosinedicarboxaldehyde or MMPR‑OP, is the periodate‑oxidation product of 6‑methylthioinosine. It belongs to the purine nucleoside dialdehyde class and possesses two reactive aldehyde groups together with a 6‑methylthio substituent on the purine ring (molecular formula C₁₁H₁₂N₄O₄S; exact mass 296.0579).

Molecular Formula C11H12N4O4S
Molecular Weight 296.30 g/mol
CAS No. 31654-43-0
Cat. No. B15218871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthioinosine dicarboxaldehyde
CAS31654-43-0
Molecular FormulaC11H12N4O4S
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O
InChIInChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1
InChIKeyDPDHTGXPUMRLBA-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylthioinosine Dicarboxaldehyde (CAS 31654-43-0) – Product Identity and Structural Class


Methylthioinosine dicarboxaldehyde (CAS 31654-43-0), also referred to as 6‑methylthioinosinedicarboxaldehyde or MMPR‑OP, is the periodate‑oxidation product of 6‑methylthioinosine [1]. It belongs to the purine nucleoside dialdehyde class and possesses two reactive aldehyde groups together with a 6‑methylthio substituent on the purine ring (molecular formula C₁₁H₁₂N₄O₄S; exact mass 296.0579) . The dialdehyde functionality enables Schiff‑base formation with ε‑amino groups of lysine residues, a property that has been exploited to probe catalytic centers of nucleic‑acid enzymes [2].

Why Methylthioinosine Dicarboxaldehyde Cannot Be Replaced by a Generic Purine Nucleoside Dialdehyde


Purine nucleoside dialdehydes share a common dialdehyde warhead, yet their biological selectivity, enzyme‑inhibition potency, and activation requirements diverge sharply depending on the nucleobase substituent, sugar stereochemistry, and lipophilicity [1]. For instance, inosine dialdehyde (INOX) acts primarily through ribonucleotide‑reductase inhibition and G₂/M arrest, whereas adenosine dialdehyde (ADOX) targets S‑adenosylhomocysteine hydrolase (Ki = 3.3 nM) [2]. Methylthioinosine dicarboxaldehyde (MMPR‑OP) occupies a distinct mechanistic niche: it forms covalent Schiff‑base adducts with active‑center lysine residues of RNA polymerase II (Ki = 0.64 mM) [3] and ribonuclease A, a mode of action that neither INOX nor ADOX replicates. The 6‑methylthio group further differentiates MMPR‑OP from unsubstituted inosine dialdehyde by modulating electrophilicity and enzyme‑recognition, making generic substitution scientifically indefensible without side‑by‑side enzyme‑inhibition data.

Quantitative Differentiation Evidence for Methylthioinosine Dicarboxaldehyde Against Closest Analogs


RNA Polymerase II Inhibition Potency: MMPR-OP vs. AMPR-OP (Ki Head-to-Head Comparison)

In a direct head-to-head study using wheat germ DNA‑dependent RNA polymerase II, the Ki of MMPR‑OP (methylthioinosine dicarboxaldehyde) was determined to be 0.64 mM, while the Ki of its fluorescent derivative AMPR‑OP was 1.0 µM, representing a 640‑fold difference in binding affinity between the two purine nucleoside dialdehydes [1]. Both compounds exhibited noncompetitive inhibition with respect to [³H]UMP incorporation and were covalently bound to the largest enzyme subunit (IIa) via NaBH₄ reduction, confirming that they target the same lysine residue in the initiation subsite [2].

Enzymology Transcription inhibition Affinity labeling

IC₅₀ for RNA Polymerase Inhibition: MMPR-OP vs. AMPR-OP in E. coli System

In a complementary study using E. coli DNA‑dependent RNA polymerase, the concentration of AMPR‑OP required to achieve 50% inhibition of enzyme activity was 7 × 10⁻⁶ M, compared with 5 × 10⁻⁴ M for MMPR‑OP [1]. This represents an approximately 71‑fold higher potency for the fluorescent derivative. The consistent potency ratio across both eukaryotic (RNA Pol II) and prokaryotic (E. coli RNAP) enzyme systems reinforces that the substitution of the naphthylamine‑sulfonyl group in AMPR‑OP dramatically enhances target‑binding affinity.

Prokaryotic transcription Enzyme inhibition Affinity probe

Mechanism-Based Differentiation: Covalent Lysine Schiff-Base Adduct vs. Non-Covalent Small-Molecule Inhibition

Methylthioinosine dicarboxaldehyde (MMPR‑OP) inhibits bovine pancreatic ribonuclease A through covalent Schiff‑base formation with ε‑amino groups of lysine residues, one of which resides in close proximity to the catalytic center [1]. This covalent, active‑site‑directed mechanism is fundamentally distinct from the non‑covalent ribonucleotide‑reductase inhibition exerted by inosine dialdehyde (INOX) and the SAHH‑targeting mechanism of adenosine dialdehyde (ADOX; Ki = 3.3 nM) [2]. In the MOPC‑46 plasma‑cell tumor model, MMPR‑OP additionally demonstrated the ability to differentiate intracellular vs. cell‑membrane attachment of carbohydrate to protein — a functional resolution not reported for INOX or ADOX [3].

Mechanism of action Covalent inhibition Enzyme active-site probing

Phosphorylation‑Independent Activation: Class‑Level Differentiation from Conventional Anticancer Nucleosides

A systematic study of sixteen purine nucleoside dialdehydes demonstrated that this compound class does not require enzymatic phosphorylation for activation, in contrast to most clinically used anticancer nucleosides that depend on intracellular kinase‑mediated conversion to active nucleotide metabolites [1]. This class‑level property, shared by MMPR‑OP, eliminates the resistance mechanism associated with down‑regulation of nucleoside kinases (e.g., deoxycytidine kinase deficiency). Within this class, the most potent agent — N⁶‑benzyladenosine dialdehyde — achieved an IC₅₀ of 1.0 ± 0.2 µM against L1210 leukemia cells [2], providing a quantitative benchmark against which MMPR‑OP's antiproliferative activity can be contextualized.

Prodrug activation Nucleoside metabolism Antiproliferative agents

Selective Inhibition of Nucleic‑Acid Enzymes via Active‑Site Lysine Targeting: MMPR-OP vs. Parent Nucleoside MMPR

In a seminal structure‑activity study comparing the parent nucleoside 6‑methylthioinosine (MMPR; methylthioinosine) with its periodate‑oxidation product MMPR‑OP, only MMPR‑OP inhibited purified E. coli DNA‑dependent RNA polymerase, while the non‑oxidized parent nucleoside showed no inhibitory activity [1]. This demonstrates that the dialdehyde functionality — and not the 6‑methylthiopurine scaffold alone — is required for enzyme inhibition through covalent lysine adduct formation. Similarly, β‑D‑arabinosyl‑6‑mercaptopurine (Ara‑6MP) showed inhibitory activity, whereas arabinosides of cytosine (Ara‑C) and adenine (Ara‑A) were inactive, highlighting the specific structural requirements for RNA polymerase targeting [2].

Affinity labeling RNA polymerase Structure‑activity relationship

Dual Functional‑Group Cross‑Linking: Parallel Protein‑Chain and Carbohydrate‑Attachment Blockade in Myeloma Model

In the MOPC‑46 plasma‑cell tumor model (a κ‑light‑chain‑secreting myeloma), methylthioinosine periodate oxidation product (MMPR‑OP) simultaneously blocked intracellular synthesis of the protein chain and intracellular attachment of hexoses to the protein, while also resolving the carbohydrate‑attachment process into two distinct phases: intracellular and cell‑membrane‑associated [1]. This dual blockade of both polypeptide synthesis and glycosylation in a single myeloma model has not been reported for inosine dialdehyde or adenosine dialdehyde in the same experimental system, suggesting that the 6‑methylthio substitution may confer unique protein‑targeting properties.

Immunoglobulin synthesis Glycoprotein processing Cancer biology

Application Scenarios for Methylthioinosine Dicarboxaldehyde Supported by Quantitative Differentiation Evidence


Affinity‑Labeling Probe for RNA Polymerase II Active‑Site Lysine Mapping

MMPR‑OP covalently modifies a specific lysine residue in the initiation subsite of RNA polymerase II (Ki = 0.64 mM) and can be used in combination with NaBH₄ reduction to generate stable secondary‑amine adducts for downstream structural analysis (e.g., subunit identification, proteolytic digestion, and sequencing) [5]. Its lower affinity relative to the fluorescent AMPR‑OP (1.0 µM) makes MMPR‑OP the preferred control in paired‑probe experiments designed to discriminate specific active‑site labeling from non‑specific surface lysine modification [2].

Phosphorylation‑Independent Antiproliferative Agent for Kinase‑Deficient Cancer Models

As a member of the purine nucleoside dialdehyde class, MMPR‑OP does not require intracellular phosphorylation for biological activity, bypassing a major resistance mechanism associated with nucleoside‑kinase down‑regulation [5]. This property makes MMPR‑OP a valuable tool compound for screening in leukemia and solid‑tumor cell lines with documented deoxycytidine‑kinase or thymidine‑kinase deficiencies, where conventional nucleoside antimetabolites (e.g., cytarabine, gemcitabine) show reduced efficacy.

Mechanistic Probe for Coordinated Protein Synthesis and Glycosylation in Myeloma

In the MOPC‑46 κ‑light‑chain myeloma model, MMPR‑OP uniquely blocks both intracellular protein‑chain elongation and hexose attachment while temporally resolving the carbohydrate‑addition process into intracellular and membrane‑associated phases [5]. This dual‑blockade capability supports its use in studies dissecting the interdependence of polypeptide translation and N‑linked glycosylation in immunoglobulin‑secreting tumors, an application for which inosine dialdehyde has not been validated.

Covalent RNase A Inhibition for Active‑Center Structural Biology

MMPR‑OP inhibits bovine pancreatic ribonuclease A via Schiff‑base formation with an active‑center‑proximal lysine, providing a defined covalent adduct suitable for X‑ray crystallography, mass‑spectrometric peptide mapping, or site‑directed mutagenesis validation studies [5]. The well‑characterized bovine RNase A system serves as a tractable model for studying the structural determinants of nucleoside‑dialdehyde‑mediated enzyme inactivation.

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